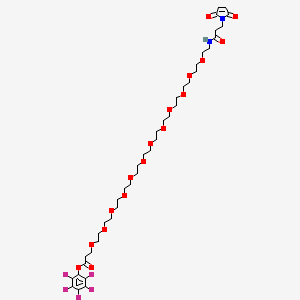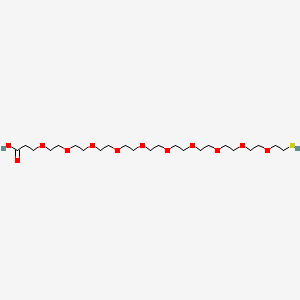
DBCO-Val-Cit-PABC-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The Val-Cit-PABC-PNP linker is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes, making it highly specific for targeted drug delivery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-Val-Cit-PABC-PNP involves multiple steps, starting with the preparation of the DBCO group, followed by the incorporation of the Val-Cit dipeptide motif, and finally the attachment of the PABC-PNP moiety. The reaction conditions typically involve the use of organic solvents such as dichloromethane and ethyl acetate, with purification steps including silica gel chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: DBCO-Val-Cit-PABC-PNP primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to the presence of the DBCO group. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature without the need for a catalyst .
Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole linkage between the this compound and the azide-containing molecule. This linkage is crucial for the stability and functionality of the resulting antibody-drug conjugate .
Wissenschaftliche Forschungsanwendungen
DBCO-Val-Cit-PABC-PNP is widely used in the field of antibody-drug conjugates (ADCs). Its primary application is in the targeted delivery of cytotoxic drugs to cancer cells. The cleavable nature of the linker allows for the release of the drug payload specifically within the tumor microenvironment, minimizing off-target effects and improving therapeutic efficacy .
In addition to its use in ADCs, this compound is also employed in various bioconjugation techniques, including the labeling of biomolecules for imaging and diagnostic purposes. Its high specificity and efficiency make it a valuable tool in both research and clinical settings .
Wirkmechanismus
The mechanism of action of DBCO-Val-Cit-PABC-PNP involves the cleavage of the Val-Cit dipeptide motif by cathepsin B and related enzymes within the lysosomes of tumor cells. This cleavage releases the PABC-PNP moiety, which subsequently undergoes hydrolysis to release the active drug payload. The DBCO group facilitates the initial conjugation to the antibody or other targeting molecule through SPAAC, ensuring precise delivery to the target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- DBCO-PEG4-Val-Cit-PAB-PNP
- DBCO-Val-Cit-PABC-PNP
Uniqueness: this compound is unique due to its combination of the DBCO group for SPAAC reactions and the Val-Cit-PABC-PNP linker for enzyme-specific cleavage. This dual functionality allows for highly specific and efficient drug delivery, making it superior to other linkers that may lack one of these features .
Eigenschaften
IUPAC Name |
[4-[[(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJTFMRBABKDS-VZZHGAMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














